

An In-depth Technical Guide to 2-Amino-4-phenylpentan-1-ol

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Compound of Interest

Compound Name: 2-Amino-4-phenylpentan-1-ol

Cat. No.: B15322224

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of available data on **2-Amino-4-phenylpentan-1-ol**. It is important to note that experimentally derived physicochemical properties, detailed experimental protocols, and biological activity data for this specific compound are very limited in publicly accessible scientific literature. Much of the information presented is based on computational predictions and data from structurally related compounds.

Physicochemical Properties

Quantitative data for **2-Amino-4-phenylpentan-1-ol** is sparse. The available information, primarily from computational models, is summarized below. Researchers should treat these values as estimates and verify them through experimental analysis.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₇ NO	PubChem
Molecular Weight	179.26 g/mol	PubChem[1]
XLogP3-AA (Predicted)	1.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	4	PubChem[1]

Note: Experimental values for melting point, boiling point, solubility, and pKa for **2-Amino-4-phenylpentan-1-ol** are not readily available in the surveyed literature.

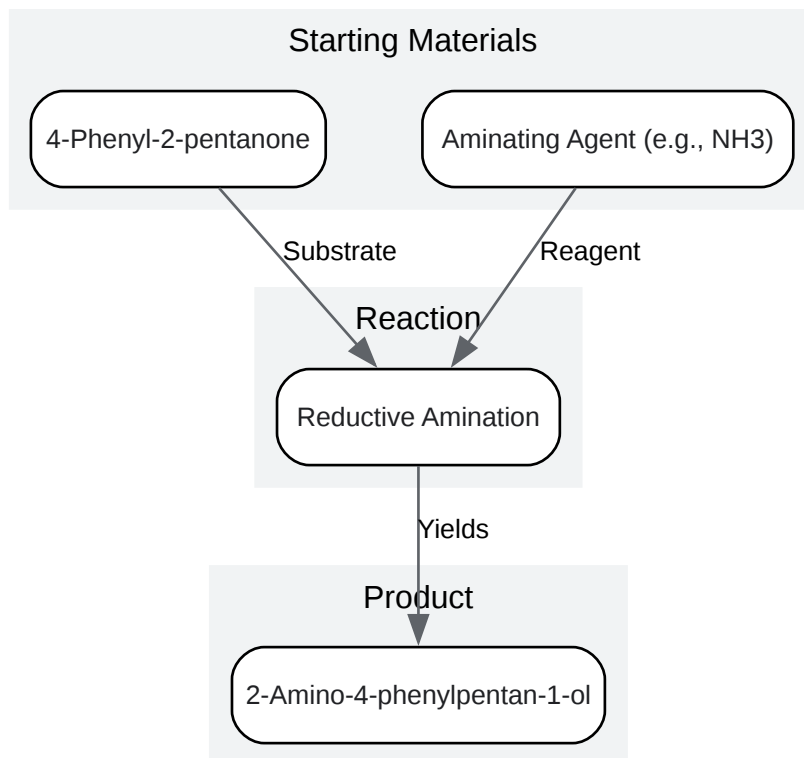
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **2-Amino-4-phenylpentan-1-ol** are not explicitly described in the available literature. However, general synthetic routes for similar amino alcohols can be adapted.

General Synthesis Approach

A plausible synthetic route could involve the reduction of a corresponding amino ketone or the amination of a suitable precursor alcohol. One potential, though not specifically verified for this compound, pathway is illustrated below.

General Synthetic Logic



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Caption: A conceptual workflow for the synthesis of **2-Amino-4-phenylpentan-1-ol**.

Methodology:

- **Reaction Setup:** The starting ketone, 4-phenyl-2-pentanone, would be dissolved in a suitable solvent, such as methanol or ethanol.
- **Amination:** An aminating agent, like ammonia or a primary amine, would be introduced, often in the presence of a reducing agent.
- **Reduction:** A reducing agent, for instance, sodium borohydride or catalytic hydrogenation, would be used to reduce the intermediate imine to the final amino alcohol.
- **Purification:** The final product would require purification, likely through column chromatography or recrystallization, to isolate **2-Amino-4-phenylpentan-1-ol**.

Note: This is a generalized protocol. Reaction conditions, including temperature, pressure, and catalyst choice, would need to be optimized for this specific synthesis.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities, mechanism of action, or associated signaling pathways for **2-Amino-4-phenylpentan-1-ol**.

Given its structural similarity to other phenethylamine derivatives, it could potentially interact with adrenergic or dopaminergic receptors, but this is purely speculative and requires experimental validation.

Due to the lack of data on its biological function, no signaling pathway diagrams can be provided at this time.

Conclusion

2-Amino-4-phenylpentan-1-ol is a compound for which there is a notable absence of comprehensive scientific data. While its basic molecular properties can be predicted, its physicochemical characteristics, established synthetic and analytical methods, and biological functions remain to be elucidated. This presents an opportunity for further research to characterize this molecule and explore its potential applications in medicinal chemistry and drug development. Researchers are encouraged to undertake experimental investigations to fill the existing knowledge gaps.

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References

- 1. 2-Amino-4-phenylpentan-1-ol | C₁₁H₁₇NO | CID 61699382 - PubChem [pubchem.ncbi.nlm.nih.gov]

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